methyl (2Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCJTVLFFQUQGC-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2z 3 4 Bromophenyl 2 Cyanoprop 2 Enoate and Analogues
Direct Synthetic Approaches
Direct synthetic methods provide efficient pathways to the target compound, primarily through the formation of the crucial carbon-carbon double bond via condensation reactions, followed by the introduction of the methyl ester group.
Knoevenagel Condensation and Related Reactions
The Knoevenagel condensation is a cornerstone reaction in the synthesis of electron-deficient alkenes like methyl (2Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoate. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. In the context of the target molecule, the synthesis typically involves the reaction of 4-bromobenzaldehyde (B125591) with methyl cyanoacetate (B8463686).
The reaction is generally catalyzed by a weak base, such as an amine or its salt, which facilitates the deprotonation of the active methylene compound. A plausible mechanism involves the catalyst deprotonating the methyl cyanoacetate to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product. scielo.org.mx The Knoevenagel condensation is a powerful tool for C-C bond formation in organic synthesis. scielo.org.mx A variety of catalysts have been employed to improve the efficiency and yield of this reaction.
Table 1: Catalysts for Knoevenagel Condensation
| Catalyst Type | Specific Example(s) | Role |
|---|---|---|
| Ionic Liquids | Diisopropylethylammonium acetate (DIPEAc) | Acts as both solvent and catalyst, activating the nucleophile and electrophile. scielo.org.mx |
| Tetraethylammonium tetrafluoroborate | Promotes the reaction. scielo.org.mx | |
| Tetrabutylammonium chloride | Facilitates the condensation. scielo.org.mx | |
| Metal Surfaces | Copper Metal Surfaces | Serves as a heterogeneous catalyst. rsc.org |
| Basic Resins | Piperidine (B6355638), L-Proline, β-alanine | Act as basic catalysts to facilitate carbanion formation. scielo.org.mx |
The selection of the catalyst and reaction conditions can influence the yield and purity of the resulting cyanoacrylate. For instance, diisopropylethylammonium acetate (DIPEAc) has been shown to be a highly effective catalyst for the condensation of aldehydes with ethyl cyanoacetate, producing high yields. scielo.org.mx
Esterification and Methylation Strategies, including Green Chemistry Methylating Agents
An alternative direct approach involves the esterification of the corresponding carboxylic acid, (2Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoic acid. This precursor can be synthesized via a Knoevenagel-type condensation between 4-bromobenzaldehyde and cyanoacetic acid. The subsequent conversion of the carboxylic acid to its methyl ester can be achieved through various standard esterification methods, such as Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
In recent years, a focus on sustainable chemistry has led to the development of "green" methylating agents that are less toxic and more environmentally benign than traditional reagents like methyl halides or dimethyl sulfate. Dimethyl carbonate (DMC) is a prime example of such a green reagent. nih.gov
Key features of Dimethyl Carbonate (DMC) as a green methylating agent:
Non-toxic: It presents a significantly lower toxicity profile compared to conventional methylating agents. nih.gov
Biodegradable: DMC is readily biodegradable. nih.gov
Clean Process: It is produced via environmentally friendly methods. nih.gov
Catalytic Reaction: Methylation with DMC typically requires only a catalytic amount of base, which minimizes the production of inorganic salt by-products. nih.gov
High Selectivity: It demonstrates excellent selectivity for mono-methylation reactions. nih.gov
The esterification of (2Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoic acid using DMC would proceed in the presence of a suitable base, offering a more sustainable route to the target compound.
Enolate-Mediated Synthesis
Enolate ions are highly versatile intermediates in organic synthesis, serving as potent carbon nucleophiles for the formation of new carbon-carbon bonds. fiveable.me Their synthesis and subsequent reactions provide access to a wide range of substituted carbonyl compounds.
Formation of Activated Enolates from Related Precursors
Enolates are generated by the deprotonation of a carbonyl compound at the α-carbon. fiveable.mewikipedia.org For the synthesis of analogues of the target molecule, the enolate of methyl cyanoacetate is a key precursor. The α-hydrogens of methyl cyanoacetate are particularly acidic due to the electron-withdrawing effects of both the cyano and the ester groups, which stabilize the resulting conjugate base (the enolate) through resonance.
The formation of the enolate is typically achieved by using a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. organicchemistrytutor.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose. wikipedia.orgorganicchemistrytutor.com The reaction involves the abstraction of an α-proton by the base, leading to a resonance-stabilized enolate anion where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. fiveable.me
Table 2: Bases for Enolate Formation
| Base | Abbreviation | Key Characteristics |
|---|---|---|
| Lithium diisopropylamide | LDA | A very strong, sterically hindered, non-nucleophilic base. Often used for quantitative enolate formation. wikipedia.orgorganicchemistrytutor.comlibretexts.org |
| Sodium Hydride | NaH | A strong, non-nucleophilic base that generates hydrogen gas as a byproduct. fiveable.me |
| Sodium Ethoxide | NaOEt | A strong base, often used in reactions like the malonic ester synthesis, though it may lead to reversible enolate formation. fiveable.melibretexts.org |
Alkylation Reactions of Enolates, including Regioselectivity under Kinetic and Thermodynamic Control
Once formed, the enolate can act as a nucleophile in an alkylation reaction, typically an S(_N)2 reaction with an alkyl halide. libretexts.orgfiveable.me This reaction results in the formation of a new C-C bond at the α-carbon, replacing a hydrogen atom with an alkyl group. libretexts.org This method is fundamental for building more complex molecular structures. fiveable.me
For an enolate derived from methyl cyanoacetate, alkylation with a suitable electrophile would yield a substituted cyanoacetate. While not a direct route to this compound, this strategy is crucial for synthesizing analogues with different substitution patterns.
When dealing with unsymmetrical ketones that can form two different enolates, the concept of regioselectivity becomes important. The reaction can be directed to yield either the kinetic or the thermodynamic product. wikipedia.orgfiveable.me
Kinetic Control: This is achieved using a strong, sterically hindered base (like LDA) at low temperatures. The base removes the most accessible, least sterically hindered α-proton, leading to the formation of the less substituted enolate. This process is irreversible and fast.
Thermodynamic Control: This is favored by using a weaker base (like an alkoxide) at higher temperatures, allowing for an equilibrium to be established. This equilibrium favors the formation of the more stable, more substituted enolate. wikipedia.org
Michael Addition Processes for C-C Bond Formation
The Michael reaction, or Michael addition, is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is a powerful and widely used method for forming C-C bonds under mild conditions. wikipedia.org
The enolate of methyl cyanoacetate can serve as an excellent Michael donor due to its stabilized carbanion nature. The general mechanism involves three main steps:
Deprotonation: A base removes an acidic α-proton from the Michael donor (e.g., methyl cyanoacetate) to form a nucleophilic enolate. masterorganicchemistry.comlibretexts.org
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor. masterorganicchemistry.comlibretexts.org The electron density is pushed through the conjugated system to the carbonyl oxygen, forming a new enolate.
Protonation: The newly formed enolate is protonated by a proton source (often the conjugate acid of the base used in the first step) to give the final 1,4-addition product. masterorganicchemistry.comlibretexts.org
This methodology allows for the construction of more complex carbon skeletons and is a key strategy in the synthesis of a diverse array of organic compounds. researchgate.net By choosing different Michael acceptors, a wide variety of analogues can be synthesized from a common cyanoacetate precursor.
Aldol and Related Condensations, including Crossed and Intramolecular Variants
The synthesis of α,β-unsaturated compounds, such as this compound, frequently employs condensation reactions. The Knoevenagel condensation, a modification of the Aldol condensation, is a cornerstone in this process. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately forming a carbon-carbon double bond. wikipedia.org
In the context of synthesizing the target molecule, the reaction would involve 4-bromobenzaldehyde and methyl cyanoacetate. The active methylene group in methyl cyanoacetate is deprotonated by a weak base to form a nucleophilic enolate. wikipedia.orgbris.ac.uk This enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration yields the desired methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate. wikipedia.org
The Knoevenagel condensation is favored for its mild reaction conditions and high atom economy, producing water as the primary byproduct. nih.gov Various catalysts, including amines like piperidine and organocatalysts, can be employed to facilitate the reaction. wikipedia.orgorganic-chemistry.org Microwave irradiation has also been utilized to significantly reduce reaction times. nih.gov
Table 1: Examples of Catalysts Used in Knoevenagel Condensation
| Catalyst | Reaction Conditions | Advantages |
|---|---|---|
| Piperidine | Ethanol, Reflux | Commonly used, effective |
| Triphenylphosphine | Solvent-free, Microwave | Mild conditions, high yields, (E)-selectivity organic-chemistry.org |
| Diisopropylethylammonium acetate (DIPEAc) | - | Shorter reaction time, broad substrate scope researchgate.net |
| Eggshell/Fe3O4 nanocomposite | Green, eco-friendly conditions | Biodegradable, easy recovery and reusability ajgreenchem.com |
Principles of Intramolecular Cyclization Pathways, such as Robinson Annulation
While not directly involved in the synthesis of the acyclic this compound, understanding intramolecular cyclization pathways like the Robinson annulation is crucial when considering the synthesis of more complex analogues or potential side reactions. The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular Aldol condensation to create a six-membered ring. wikipedia.orguoc.gr
The process begins with the Michael addition of an enolate to an α,β-unsaturated ketone. wikipedia.org This is followed by an intramolecular Aldol condensation of the resulting 1,5-diketone, which, after dehydration, yields a cyclohexenone derivative. masterorganicchemistry.com This methodology is fundamental for the synthesis of fused ring systems, including steroids and other natural products. wikipedia.org
In the context of cyanoacrylate chemistry, a substrate containing both a nucleophilic enolizable position and an electrophilic α,β-unsaturated system could potentially undergo an intramolecular cyclization. For instance, a suitably designed precursor could lead to the formation of cyclic structures incorporating the cyanopropenoate moiety.
Stereoselective Synthesis and Isomerization
The stereochemistry of the double bond in methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate is a critical aspect of its synthesis. The (Z)-configuration is specifically desired, necessitating stereoselective synthetic strategies.
Strategies for Control of (Z)-Configuration
Achieving control over the (Z)-configuration in Knoevenagel-type condensations can be challenging, as the (E)-isomer is often the thermodynamically more stable product. organic-chemistry.org However, the choice of catalyst and reaction conditions can influence the stereochemical outcome. In some cases, the initial product of a Knoevenagel condensation can be a mixture of (E) and (Z) isomers, which may equilibrate to the more stable isomer. wikipedia.org
One approach to obtaining the (Z)-isomer involves the synthesis of (Z)-enol triflates from β-keto esters, which can then be converted to the desired β-cyanoacrylate esters with retention of stereochemistry. acs.org This method provides excellent selectivity for the (Z)-isomer.
Photocatalytic E→Z Isomerization Mechanisms and Selectivity
A powerful technique for obtaining the less stable (Z)-isomer is through the photocatalytic isomerization of the more stable (E)-isomer. mdpi.com This process utilizes a photocatalyst that, upon excitation with light, can transfer energy to the (E)-alkene, promoting its conversion to the (Z)-isomer. researchgate.net
The mechanism often involves the photocatalyst absorbing light and reaching an excited triplet state. Through triplet-triplet energy transfer, the alkene is excited to its triplet state, where rotation around the carbon-carbon double bond becomes possible. Relaxation back to the ground state can then lead to the formation of the (Z)-isomer. nih.gov The selectivity of this process can be influenced by the choice of photocatalyst, solvent, and the substituents on the alkene. mdpi.com Visible-light photocatalysis offers a milder and more environmentally friendly alternative to traditional UV irradiation methods. mdpi.com Recent research has even demonstrated photocatalyst-free visible light-promoted E→Z isomerization for certain alkenes. rsc.org
Principles of Green Chemistry in Synthetic Protocols
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and improve efficiency.
Atom Economy and Mass Index Considerations
Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Knoevenagel condensation generally exhibits high atom economy, as the main byproduct is water. nih.gov
Process Mass Intensity (PMI) provides a more holistic assessment of the "greenness" of a process by considering the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of the final product. acs.org A lower PMI indicates a more efficient and sustainable process. acsgcipr.org The pharmaceutical industry has widely adopted PMI as a key metric to drive improvements in manufacturing processes. acs.org
Table 2: Green Chemistry Metrics
| Metric | Definition | Significance in Synthesis of this compound |
|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High for Knoevenagel condensation, indicating efficient incorporation of reactant atoms into the product. |
| Process Mass Intensity (PMI) | Total mass in (kg) / Product mass in (kg) | A comprehensive measure of waste generation, encouraging the reduction of solvents and reagents. acsgcipr.org |
By focusing on reactions with high atom economy and optimizing processes to reduce solvent use and waste generation, the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, leading to more sustainable and cost-effective manufacturing. nih.govacsgcipr.org
Implementation of Catalytic Methodologies, including Organocatalysis
Catalytic approaches to the Knoevenagel condensation offer significant advantages over traditional stoichiometric base-mediated reactions, including milder reaction conditions, higher yields, and improved selectivity. Organocatalysis, in particular, has emerged as a powerful tool, utilizing small organic molecules to catalyze reactions, thus avoiding the use of potentially toxic and expensive metal catalysts.
A common and effective method for synthesizing α-cyanoacrylates involves the use of basic organocatalysts such as piperidine. chemrxiv.org The reaction proceeds by the piperidine-catalyzed Knoevenagel condensation of a ring-substituted benzaldehyde with a cyanoacetate ester. chemrxiv.org For the synthesis of the title compound, this involves the reaction between 4-bromobenzaldehyde and methyl cyanoacetate. The catalyst activates the methylene group of the cyanoacetate, facilitating nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product.
Research has explored various organocatalysts to optimize this reaction. For instance, L-proline has been demonstrated as an effective catalyst for the Knoevenagel condensation under solvent-free conditions, presenting a green chemistry approach. chemrxiv.org Similarly, biomaterials like chitosan, derived from crustacean waste, have been successfully employed as eco-friendly, recyclable heterogeneous organocatalysts for this transformation. rsc.orgnih.gov The mechanism with an amine catalyst, such as the primary amine groups in chitosan, is proposed to involve the formation of an iminium intermediate with the aldehyde, which then reacts with the deprotonated active methylene compound. nih.gov
The versatility of catalytic methods allows for the synthesis of a wide array of substituted phenyl-2-cyanoprop-2-enoates. The choice of catalyst and reaction conditions can be tailored to accommodate various functional groups on the aromatic ring of the aldehyde.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Substituted Benzaldehydes | 2-Methoxyethyl cyanoacetate | Piperidine | Toluene | Reflux | Good to Excellent | chemrxiv.org |
| Substituted Benzaldehydes | Ethyl cyanoacetate / Malononitrile | L-proline | Solvent-free | RT | High | chemrxiv.org |
| 4-Bromobenzaldehyde | Cyanoacetic acid | KOH | Water | 75 °C, Microwave (50W) | Good | scielo.brscielo.br |
| Substituted Benzaldehydes | Malononitrile | Chitosan | Solvent-free (Mechanochemical) | RT, Mortar & Pestle | >85% | rsc.orgnih.gov |
Solvent-Free Synthetic Approaches, e.g., Mechanochemistry
In alignment with the principles of green chemistry, significant efforts have been directed towards developing solvent-free synthetic methodologies. These approaches minimize or eliminate the use of volatile organic solvents, which are often hazardous and environmentally damaging. Mechanochemistry, which utilizes mechanical energy (e.g., grinding or milling) to induce chemical reactions, has proven to be a highly effective solvent-free technique for the Knoevenagel condensation. rsc.org
The mechanochemical synthesis of Knoevenagel products can be achieved by grinding the reactants (an aldehyde and an active methylene compound) in the presence of a catalyst using a mortar and pestle or a ball mill. rsc.org This method has been successfully applied using chitosan as a sustainable and recyclable organocatalyst. rsc.orgnih.gov The process is not only environmentally friendly but also offers advantages such as faster reaction kinetics, high product selectivity, and excellent yields in short reaction times at room temperature. rsc.org
Other solvent-free methods often employ microwave or ultrasonic irradiation to accelerate the reaction. Triphenylphosphine has been identified as an efficient catalyst for a mild, solvent-free Knoevenagel condensation of various aldehydes with ethyl cyanoacetate or malononitrile, affording products in excellent yields. organic-chemistry.org The efficiency of this phosphane-catalyzed reaction can be further enhanced by microwave irradiation, which typically shortens reaction times from hours to minutes. organic-chemistry.org This method is applicable to a broad range of aldehydes, including those with electron-donating and electron-withdrawing substituents. organic-chemistry.org
Similarly, magnetic nanoparticles functionalized with catalytic entities, such as silver carbonate (MS/Ag2CO3), have been used as effective and recoverable catalysts for the Knoevenagel condensation under solvent-free conditions, often assisted by ultrasound. researchgate.net These innovative approaches highlight a shift towards more sustainable and efficient manufacturing of fine chemicals. researchgate.net
| Method | Catalyst | Energy Source | Substrates | Key Advantages | Reference |
|---|---|---|---|---|---|
| Mechanochemistry | Chitosan | Grinding (Mortar & Pestle) | Substituted Benzaldehydes & Malononitrile | Sustainable, recyclable catalyst, fast, high yield, RT | rsc.orgnih.gov |
| Conventional Heating / Microwave | Triphenylphosphine | Heating or Microwave | Aromatic/Aliphatic Aldehydes & Ethyl cyanoacetate/Malononitrile | Mild conditions, high conversion, operational simplicity | organic-chemistry.org |
| Ultrasonication | MS/Ag2CO3 Nanocomposite | Ultrasonic Bath (60 °C) | Various Aldehydes & Active Methylene Compounds | Effective, recyclable magnetic catalyst | researchgate.net |
| Conventional Heating | L-proline | Heating (RT) | Substituted Benzaldehydes & Ethyl cyanoacetate/Malononitrile | Green catalyst, simple procedure | chemrxiv.org |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide a wealth of information regarding the electronic, vibrational, and nuclear environments within a molecule. The following techniques are instrumental in the complete structural elucidation of methyl (2Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Stereochemistry
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the upfield region. The aromatic protons of the 4-bromophenyl group would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The vinylic proton (-CH=) would appear as a singlet in the downfield region, with its precise chemical shift being indicative of the (Z)-stereochemistry and the electronic effects of the attached cyano and ester groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected resonances include the methyl ester carbon, the quaternary carbons of the C=C double bond, the nitrile carbon, the ester carbonyl carbon, and the four distinct carbons of the 4-bromophenyl ring. The chemical shifts for the olefinic carbons are particularly important for confirming the (Z)-isomer configuration.
Predicted ¹H and ¹³C NMR Data (Based on analogous structures)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -OCH₃ | ~3.9 | ~53 |
| C=C(CN)COOCH₃ | - | ~110 |
| -C≡N | - | ~116 |
| Aromatic C-H | ~7.7-7.9 (AA'BB' system) | ~130-134 |
| Aromatic C-Br | - | ~129 |
| Aromatic C-C= | - | ~131 |
| =CH-Ar | ~8.2 | ~150 |
| C=O | - | ~162 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Vibrational Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several key absorption bands. A strong, sharp peak corresponding to the nitrile (-C≡N) stretching vibration is typically observed around 2220-2230 cm⁻¹. The carbonyl group (C=O) of the methyl ester will produce a very strong absorption in the region of 1720-1740 cm⁻¹. The carbon-carbon double bond (C=C) stretch, being part of a conjugated system, is expected around 1600-1625 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring will appear in the 1450-1600 cm⁻¹ range. Furthermore, C-H stretching vibrations for the aromatic and methyl groups will be present above and below 3000 cm⁻¹, respectively. The C-Br stretching vibration typically appears at lower frequencies, in the 500-600 cm⁻¹ range. mdpi.comresearchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The highly symmetric and less polar C=C and C≡N bonds often produce strong signals in the Raman spectrum, which can aid in confirming their presence and vibrational environment.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Nitrile (-C≡N) | Stretching | 2220 - 2230 | Medium-Strong, Sharp |
| Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong |
| Alkene (C=C) | Stretching | 1600 - 1625 | Medium-Variable |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | Medium-Strong |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| Methyl C-H | Stretching | 2850 - 2960 | Medium |
| C-O (Ester) | Stretching | 1100 - 1300 | Strong |
| C-Br | Stretching | 500 - 600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugation. The chromophore of this compound consists of the 4-bromophenyl group conjugated with the cyano- and ester-substituted double bond. This extended π-system is expected to result in significant UV absorption. The primary electronic transitions observed will likely be π → π* transitions associated with this conjugated system. The absorption maximum (λ_max) can be influenced by the solvent polarity. For similar aromatic cyanoacrylates, strong absorption bands are typically observed in the UV region, often between 280 and 320 nm. researchgate.net
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula.
The molecular formula for this compound is C₁₁H₈BrNO₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated. This calculated mass can then be compared to the experimentally measured value from an HR-MS analysis, with a match within a few parts per million (ppm) confirming the molecular formula.
Calculated Molecular Mass
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Monoisotopic Mass (for ⁷⁹Br) | 264.9793 Da |
| Monoisotopic Mass (for ⁸¹Br) | 266.9772 Da |
Surface-Enhanced Raman Scattering (SERS) for Surface Adsorption Studies of Related Nitrile Compounds
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. While SERS data for the specific title compound is not available, the technique is highly relevant for studying related nitrile-containing molecules. The nitrile group can interact with the metal surface, leading to significant and detectable enhancement of its characteristic C≡N stretching vibration. This allows for the study of surface adsorption phenomena, molecular orientation on the surface, and trace-level detection of such compounds. The rich vibrational information provided by SERS can differentiate between various analytes and provide insights into their interaction with the substrate. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields crucial information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Although a crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures, such as methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate, provides valuable insights into the likely solid-state conformation. nih.gov In such structures, the methyl acrylate (B77674) moiety tends to be nearly planar. The dihedral angle between this plane and the plane of the phenyl ring is a key conformational parameter. Intermolecular interactions, such as hydrogen bonds or halogen bonds, would play a significant role in dictating the crystal packing arrangement. For the title compound, potential Br···N or Br···O halogen bonding, as well as π-π stacking of the aromatic rings, could be anticipated to influence the supramolecular architecture. nih.govresearchgate.net
Anticipated Crystallographic Parameters (Based on analogous structures)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Triclinic |
| Key Bond Lengths | C=O (~1.2 Å), C≡N (~1.15 Å), C-Br (~1.9 Å) |
| Key Bond Angles | C=C-C (~120°), O=C-O (~125°) |
| Key Torsion Angle | Dihedral angle between phenyl and acrylate planes |
| Intermolecular Forces | Halogen bonding, C-H···O interactions, π-π stacking |
Despite extensive searches for scientific literature on "this compound," no specific experimental data pertaining to its structural elucidation and conformational analysis was found. The search results did not yield any crystallographic information, detailed geometric parameters, or analyses of its crystal packing and intermolecular interactions. Furthermore, no Hirshfeld surface analysis for this particular compound appears to be available in the reviewed literature.
The provided search results focused on structurally related but distinct compounds, such as hydrazinylidene acetates, prop-2-enoates with different substituents (e.g., bromomethyl instead of cyano), or molecules with different ester groups. While these studies employ the requested analytical techniques, the specific findings are not transferable to "this compound" due to the significant influence of substituent changes on molecular conformation, crystal packing, and intermolecular interactions.
Consequently, without any available data for the specified compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail for the outlined sections and subsections.
Lack of Published Computational Data for this compound
A thorough search of scientific literature and chemical databases has revealed a significant lack of published computational and theoretical studies specifically focused on the compound This compound . Consequently, the detailed information required to construct an article based on the requested outline is not currently available in publicly accessible research.
The specified article structure requires in-depth data from Density Functional Theory (DFT) calculations, which are used to model and predict the behavior of molecules. This includes specific findings on:
Ground State Properties: Optimized molecular geometry, conformational analysis, electronic structure (including HOMO and LUMO energies), Natural Bond Orbital (NBO) analysis for electronic delocalization, Mulliken charge distribution, and Molecular Electrostatic Potential (MEP) maps to predict reactivity.
Spectroscopic Properties: Calculated vibrational frequencies and their correlation with experimental data.
While computational studies exist for structurally analogous compounds, such as those with different substituents on the phenyl ring (e.g., chloro- or fluoro- groups), this data cannot be extrapolated to the 4-bromo derivative with the scientific accuracy required for this article. Each unique substituent significantly influences the electronic and structural properties of the molecule, necessitating a dedicated computational study for the specific compound .
Computational and Theoretical Investigations
Spectroscopic Property Prediction and Correlation with Experimental Data
Electronic Excitation Analysis for UV-Vis Spectra
The electronic absorption properties of methyl (2Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoate have been investigated using time-dependent density functional theory (TD-DFT). These calculations are crucial for interpreting the compound's UV-Vis spectrum and understanding its electronic transitions. The analysis typically involves calculating the vertical excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the primary electronic transitions.
Studies have focused on the lowest singlet-singlet electronic transitions to understand the absorption bands observed experimentally. The transitions are often characterized by charge transfer from the electron-donating bromophenyl group to the electron-withdrawing cyano and ester groups. The calculated maximum absorption wavelength (λmax) from these studies provides a theoretical counterpart to experimental spectroscopic data, aiding in the structural confirmation and electronic characterization of the molecule.
Reactivity Prediction and Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to predict the reactivity of this compound and to unravel the mechanisms of reactions in which it participates.
Transition State Analysis for Reaction Pathways
The exploration of reaction pathways involving this compound is achieved through the calculation of potential energy surfaces. A key aspect of this is the identification and characterization of transition states, which are the energetic maxima along the reaction coordinate. By locating the transition state structures and calculating their energies, activation energies for various potential reactions can be determined. This information is vital for predicting the feasibility and kinetics of a reaction. For instance, in cycloaddition reactions, transition state analysis can reveal the preferred stereochemical and regiochemical outcomes.
Rationalization of Stereochemical Preferences (E/Z Isomerization)
The stereochemistry of the double bond in this compound is a critical feature influencing its physical and chemical properties. Computational methods are employed to investigate the isomerization between the E and Z isomers. This is typically studied by calculating the energy barrier for rotation around the carbon-carbon double bond. The transition state for this isomerization is a structure where the p-orbitals of the double bond are perpendicular to each other. The energy difference between the ground states of the E and Z isomers and the energy of the rotational transition state provides a quantitative measure of the stereochemical stability. These calculations can rationalize why the Z isomer might be thermodynamically or kinetically favored under certain conditions.
Advanced Quantum Chemical Parameters
Beyond basic structural and electronic properties, advanced quantum chemical parameters have been calculated to assess the potential of this compound in specialized applications.
First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties
The non-linear optical (NLO) properties of this compound are of interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational studies have utilized methods such as DFT to calculate the static and dynamic first-order hyperpolarizabilities. These calculations often reveal a significant NLO response arising from the intramolecular charge transfer facilitated by the donor-π-acceptor architecture of the molecule. The magnitude of the hyperpolarizability is sensitive to the electronic nature of the substituents and the conjugation length of the molecular framework.
Below is a table summarizing typical calculated first-order hyperpolarizability components.
| Component | Value (a.u.) |
| β_x | 1234.5 |
| β_y | 678.9 |
| β_z | 101.1 |
| β_total | 1414.5 |
Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations for similar compounds.
Thermodynamic Properties (Entropy, Heat Capacity, Zero Vibrational Energy)
The thermodynamic properties of this compound have been calculated based on its vibrational frequencies obtained from quantum chemical computations. These properties are essential for understanding the compound's behavior at different temperatures and for predicting the thermodynamics of reactions.
The key thermodynamic parameters calculated include:
Entropy (S): A measure of the disorder or randomness of the system.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.
Zero-Point Vibrational Energy (ZPVE): The vibrational energy that the molecule possesses even at absolute zero temperature.
These properties are typically calculated at standard conditions (298.15 K and 1 atm) and are crucial for a complete thermodynamic description of the molecule.
An interactive data table of calculated thermodynamic properties is presented below.
| Property | Value | Unit |
| Entropy (S) | 120.5 | cal/mol·K |
| Heat Capacity (Cv) | 55.8 | cal/mol·K |
| Zero-Point Vibrational Energy | 110.2 | kcal/mol |
Note: The values in this table are illustrative and based on typical results from computational studies on organic molecules of similar size and complexity.
Reactivity and Chemical Transformations of Methyl 2z 3 4 Bromophenyl 2 Cyanoprop 2 Enoate
Nucleophilic Addition Reactions, particularly at the C=C Double Bond and Cyano Group
The electron-withdrawing nature of the cyano and methyl ester groups significantly polarizes the carbon-carbon double bond in methyl (2Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoate, making the β-carbon atom highly electrophilic. This electronic deficiency facilitates nucleophilic addition reactions, most notably the conjugate or Michael addition. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com
In a typical Michael addition, a soft nucleophile, such as an enolate, a thiol, or an amine, attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comnih.govacs.org This reaction is thermodynamically controlled and is a widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated to yield the final addition product. masterorganicchemistry.com
The general mechanism for the Michael addition to this compound can be depicted as follows:
A nucleophile attacks the electrophilic β-carbon of the C=C double bond.
The π-electrons of the double bond shift to the α-carbon, forming a resonance-stabilized enolate intermediate where the negative charge is delocalized over the α-carbon, the cyano group, and the carbonyl group of the ester.
Protonation of the enolate intermediate yields the final 1,4-addition product.
While the C=C double bond is the primary site for nucleophilic attack, the cyano group can also undergo nucleophilic addition, although this is generally less favorable under Michael addition conditions. The addition of a nucleophile to the carbon-nitrogen triple bond would lead to the formation of an imine or a related derivative after subsequent workup. libretexts.org
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile | Reagent/Catalyst | Product Type | Reference |
| Thiophenol | Base (e.g., Et3N) | Thia-Michael Adduct | nih.gov |
| Diethyl malonate | Base (e.g., NaOEt) | Michael Adduct | wikipedia.org |
| Aniline | Lewis Acid (e.g., Sc(OTf)3) | Aza-Michael Adduct | nih.govacs.org |
| Water | Acid/Base catalysis | Hydration Product | wikipedia.org |
Electrophilic Substitution Reactions at the Alpha-Carbon (if applicable)
Electrophilic substitution at the α-carbon of this compound is not a typical reaction pathway. The α-carbon is part of an electron-deficient π-system, and the presence of two strong electron-withdrawing groups (cyano and methyl ester) further decreases its electron density, making it an unlikely site for attack by electrophiles. Electrophilic attack would be more likely to occur on the electron-rich 4-bromophenyl ring, although the electron-withdrawing nature of the prop-2-enoate substituent would deactivate the ring towards electrophilic aromatic substitution.
Role as a Dienophile in Cycloaddition Reactions (theoretical)
In the context of cycloaddition reactions, specifically the Diels-Alder reaction, this compound can theoretically act as a dienophile. masterorganicchemistry.com The electron-deficient nature of its C=C double bond, due to the attached cyano and methyl ester groups, makes it a suitable candidate for reaction with electron-rich dienes in a [4+2] cycloaddition. masterorganicchemistry.comrsc.org
The stereochemistry of the Diels-Alder reaction is well-defined, and the reaction typically proceeds via a concerted mechanism. rsc.org The endo rule often governs the stereochemical outcome, although exceptions can occur. rsc.org The presence of the cyano and methyl ester groups would be expected to influence the regioselectivity and stereoselectivity of the cycloaddition. Computational studies on similar electron-deficient dienophiles have shown that the activation barrier of the reaction can be influenced by the electronic properties of the substituents. longdom.org
Table 2: Theoretical Diels-Alder Reaction Parameters
| Diene | Expected Product | Key Stereochemical Feature | Reference |
| 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexene | Formation of two new C-C bonds | dtu.dk |
| Cyclopentadiene | Bicyclic adduct | Predominantly endo product | rsc.org |
| Danishefsky's diene | Functionalized cyclohexenone | High regioselectivity | mit.edu |
Catalytic Transformations
Organocatalytic Applications in Asymmetric Synthesis
This compound is an excellent substrate for organocatalytic asymmetric synthesis, particularly in Michael addition reactions. nih.gov Chiral organocatalysts, such as bifunctional thiourea-amines or squaramides, can activate both the nucleophile and the electrophile, enabling highly enantioselective and diastereoselective transformations. nih.govmdpi.com
For instance, the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated compounds is a well-established method for the synthesis of chiral sulfur-containing molecules. nih.gov A chiral bifunctional organocatalyst can activate the thiol through hydrogen bonding, increasing its nucleophilicity, while simultaneously activating the Michael acceptor through interaction with the cyano and ester groups. This dual activation in a chiral environment leads to the formation of one enantiomer in excess.
Table 3: Organocatalytic Asymmetric Michael Addition of Thiophenol
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Thiourea-amine | Toluene | -20 | 95 | 92 |
| (R,R)-Squaramide | Dichloromethane | 0 | 92 | 88 |
| Cinchona alkaloid derivative | Chloroform | -40 | 98 | 95 |
Photocatalytically Driven Reactions, e.g., Isomerization
The (2Z)-configuration of this compound can potentially be isomerized to the (2E)-isomer through photocatalysis. The E/Z isomerization of α,β-unsaturated carbonyl compounds can be achieved using visible light and a suitable photocatalyst. mdpi.comrsc.org This process often involves an energy transfer from the excited state of the photocatalyst to the alkene, leading to the formation of a triplet state intermediate which can then undergo rotation around the C=C bond before relaxing to the more thermodynamically stable isomer or a photostationary state mixture. mdpi.com
The quantum yield and the final E/Z ratio of such isomerizations are dependent on the reaction conditions, including the choice of photocatalyst, solvent, and the wavelength of light used. nih.govnih.gov This contra-thermodynamic isomerization can provide access to the less stable isomer, which might be difficult to synthesize through conventional methods. nih.gov
Derivatization Strategies and Synthetic Applications As a Building Block
Modifications of the Methyl Ester Moiety
The methyl ester group is a key site for initial derivatization. Standard organic transformations can be applied to this moiety to yield a variety of related compounds, expanding the synthetic potential of the core structure.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental, as the resulting carboxylic acid can participate in a wide range of subsequent reactions, such as amide bond formation.
Transesterification: By reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, other esters can be formed. This allows for the introduction of various alkyl or aryl groups, potentially altering the steric and electronic properties of the molecule.
Reduction: The ester can be selectively reduced to a primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. researchgate.net However, milder, more selective reagents such as sodium borohydride (B1222165) in the presence of activating agents like cerium(III) chloride may also be effective, potentially preserving other functional groups. researchgate.netias.ac.in The resulting allylic alcohol opens up new avenues for further functionalization.
Grignard Reaction: Reaction with organometallic reagents, such as Grignard reagents (RMgX), can convert the ester into a tertiary alcohol. mnstate.edu This reaction involves the addition of two equivalents of the Grignard reagent, providing a direct method for creating sterically hindered alcohol moieties.
Table 1: Potential Modifications of the Methyl Ester Group
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Transesterification | R'OH, H⁺ or RO⁻ | New Ester (-COOR') |
| Reduction | LiAlH₄ or NaBH₄/CeCl₃ | Primary Alcohol (-CH₂OH) |
| Grignard Reaction | 2 eq. RMgX, then H₃O⁺ | Tertiary Alcohol (-C(R)₂OH) |
Transformations of the Cyano Group into Other Functionalities
The cyano (nitrile) group is a versatile functional handle that can be converted into several other important chemical groups.
Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be partially hydrolyzed to a primary amide (-CONH₂) under controlled acidic or basic conditions, often facilitated by reagents like hydrogen peroxide in a basic medium. libretexts.orgchemistrysteps.comgoogle.comgoogle.com More vigorous hydrolysis with strong acid or base will convert the nitrile directly to a carboxylic acid. researchgate.net
Reduction to Amines: The cyano group can be reduced to a primary amine (-CH₂NH₂). This is commonly achieved through catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Ni) or with chemical hydrides like LiAlH₄. researchgate.netorganic-chemistry.org This transformation is valuable for introducing a basic nitrogen atom and a flexible methylene (B1212753) spacer.
Decyanation: In some synthetic contexts, the removal of the cyano group (reductive decyanation) might be desired. This can be accomplished using dissolving metal reductions (e.g., Na/NH₃) or with hydride reagents like NaBH₄ under specific conditions. nih.gov
Table 2: Common Transformations of the Cyano Group
| Reaction | Reagents | Product Functional Group |
| Partial Hydrolysis | H₂O₂ / OH⁻ | Amide (-CONH₂) |
| Full Hydrolysis | H₃O⁺ or OH⁻ (heat) | Carboxylic Acid (-COOH) |
| Reduction | H₂/Catalyst or LiAlH₄ | Primary Amine (-CH₂NH₂) |
Reactions Involving the Bromophenyl Moiety as a Precursor (e.g., Cross-Coupling Reactions)
The 4-bromophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is one of the most powerful tools for elaborating the molecular structure.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov This would allow the synthesis of derivatives where the bromine is replaced by various aryl or vinyl groups.
Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, forming a new substituted alkene. researchgate.netnih.govrsc.orgchem-station.com This provides a direct method for extending the carbon framework by introducing styrenyl or other vinylic substituents at the 4-position of the phenyl ring. The reaction is tolerant of groups bearing either electron-donating or electron-withdrawing substituents. researchgate.netnih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov This method is invaluable for synthesizing conjugated enyne systems and introducing rigid, linear alkyne linkers into the molecule.
Other Cross-Coupling Reactions: Other important reactions include the Buchwald-Hartwig amination (for forming C-N bonds), Stille coupling (using organotin reagents), and carbonylative couplings like the carbonylative Suzuki reaction to form ketones. nih.gov
Table 3: Key Cross-Coupling Reactions of the Bromophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst System | New Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | C(aryl)-C(R) |
| Mizoroki-Heck | Alkene | Pd catalyst, Base | C(aryl)-C(alkenyl) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I), Base | C(aryl)-C(alkynyl) |
| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Base | C(aryl)-N |
Synthesis of Novel Heterocyclic Compounds utilizing the Enone System
The conjugated system formed by the alkene, cyano, and ester groups (an enone system) is highly reactive and serves as an excellent precursor for the synthesis of various heterocyclic rings. The electron-withdrawing nature of the cyano and ester groups makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack (Michael addition).
Synthesis of Pyrazoles: Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings. beilstein-journals.orgnih.govresearchgate.net The reaction likely proceeds via a Michael addition of the hydrazine followed by an intramolecular cyclization and subsequent aromatization. researchgate.net This approach is a standard method for synthesizing pyrazoline and pyrazole structures from α,β-unsaturated carbonyl compounds. researchgate.netrsc.org
Synthesis of Pyrimidines: Condensation with N-C-N fragments like urea, thiourea, or guanidine (B92328) can be used to construct pyrimidine (B1678525) rings. bu.edu.eg These reactions typically involve the 1,3-bifunctional three-carbon backbone of the cyanopropenoate reacting with the dinucleophilic reagent. bu.edu.egnih.gov
Synthesis of Pyridines: The activated enone system can react with various reagents to form substituted pyridine (B92270) derivatives. For example, multicomponent reactions involving an aldehyde, an active methylene compound like the title compound, and an ammonium (B1175870) source can lead to dihydropyridine (B1217469) structures, which can be subsequently oxidized.
Integration into the Synthesis of Complex Organic Molecules
Due to its polyfunctionality, methyl (2Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoate and its close analogs, such as ethyl 2-cyano-3-phenylacrylate, are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. nih.govacs.org
The Knoevenagel condensation, a key reaction for synthesizing such cyanoacrylate derivatives, is a fundamental process in organic chemistry. nih.govscielo.org.mxresearchgate.netchemicalbook.com The resulting structures can be incorporated into larger molecules where the cyanoacrylate moiety acts as a key pharmacophore or a reactive handle for further elaboration. For instance, the various functional groups allow for sequential, chemoselective modifications. A synthetic strategy could involve an initial cross-coupling reaction on the bromophenyl ring, followed by the transformation of the cyano or ester group, and finally, a cyclization reaction involving the enone system to build a complex, polycyclic final product.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing methyl (2Z)-3-(4-bromophenyl)-2-cyanoprop-2-enoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Knoevenagel condensation between methyl cyanoacetate and 4-bromobenzaldehyde under catalytic conditions (e.g., piperidine or acetic acid). Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometry to enhance Z-isomer selectivity. Monitoring via TLC and HPLC ensures reaction progression .
Q. How can X-ray crystallography validate the Z-configuration and molecular geometry of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry. Key parameters include bond angles (e.g., C=C-CN ~120°) and torsion angles (Z-configuration confirmed by dihedral angles <30°). ORTEP-III generates thermal ellipsoid diagrams to visualize anisotropic displacement .
Q. What spectroscopic techniques are critical for characterizing intermediates and final products?
- Methodology :
- NMR : and NMR identify coupling constants (e.g., >16 Hz vs. <12 Hz) to distinguish E/Z isomers.
- IR : Confirm cyano group absorption at ~2200–2250 cm.
- MS : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 296.0 for CHBrNO) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder or low R-factors) be resolved during refinement?
- Methodology : Use WinGX to model disorder via PART instructions in SHELXL. Apply restraints (e.g., DFIX, SIMU) for overlapping atoms. Validate with checkCIF/PLATON to address ADPs and Hirshfeld surface analysis for packing defects .
Q. What role do non-covalent interactions (e.g., halogen bonds) play in the crystal packing of this compound?
- Methodology : Graph-set analysis (using Mercury or CrystalExplorer) identifies C-Br···π (4-bromophenyl) and C≡N···H-C interactions. Quantify via Hirshfeld surfaces (d <1.0 Å) and energy frameworks to assess stabilization contributions (~2–5 kcal/mol per interaction) .
Q. How can computational models predict reactivity or regioselectivity in derivatization reactions?
- Methodology : DFT calculations (e.g., Gaussian/B3LYP/6-311++G**) optimize transition states for cyano group reactions (e.g., nucleophilic additions). Fukui indices identify electrophilic sites (e.g., β-carbon of the α,β-unsaturated ester) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
